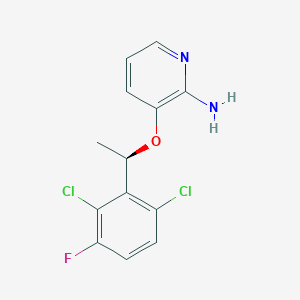

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Description

BenchChem offers high-quality (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2FN2O/c1-7(19-10-3-2-6-18-13(10)17)11-8(14)4-5-9(16)12(11)15/h2-7H,1H3,(H2,17,18)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKMAKBQCRKWLS-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678512 |

Source

|

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877397-71-2 |

Source

|

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Derivatives as Potent and Selective HER2 Kinase Inhibitors

An In-Depth Technical Guide

Executive Summary

The (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine chemical scaffold represents a pivotal development in targeted cancer therapy. Derivatives from this class have emerged as highly potent and selective inhibitors of the Human Epidermal Growth Factor Receptor 2 (HER2), a key oncogenic driver in various malignancies, most notably in breast and colorectal cancers. Due to the extensive public availability of robust preclinical and clinical data, this guide will use Tucatinib (formerly ONT-380 or ARRY-380) , a prominent and FDA-approved derivative of this class, as the primary exemplar to dissect the mechanism of action.[1][2] This document provides a comprehensive overview of the molecular interactions, the downstream cellular consequences of target engagement, and the multi-tiered experimental framework required to validate this mechanism from biochemical assays to in vivo models.

The Molecular Target: HER2 and Its Role in Oncogenesis

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a fundamental role in regulating cell growth, survival, and differentiation.[3][4] In certain cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[5] This overexpression results in ligand-independent receptor dimerization and constitutive activation of its intracellular kinase domain.

Activated HER2 triggers a cascade of downstream signaling events, primarily through two major pathways:

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.[3] Activation leads to the phosphorylation and inactivation of pro-apoptotic proteins, effectively shielding cancer cells from programmed cell death.[3]

-

The Ras/Raf/MEK/MAPK Pathway: This pathway is critically involved in promoting cell cycle progression and proliferation.[6][7]

The sustained, unregulated signaling from these pathways drives the aggressive tumor growth, proliferation, and metastasis characteristic of HER2-positive cancers.[3] Therefore, inhibiting the HER2 kinase at the source is a validated and highly effective therapeutic strategy.

Caption: HER2 signaling pathway and point of inhibition.

Molecular Mechanism: Reversible, ATP-Competitive Kinase Inhibition

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine derivatives function as ATP-competitive, reversible inhibitors of the HER2 tyrosine kinase.[7][8]

-

Causality of Design: The core chemical structure is engineered to fit precisely into the ATP-binding pocket of the HER2 kinase domain. It forms key hydrogen bonds and hydrophobic interactions with amino acid residues in this pocket, physically preventing ATP from binding. Without ATP as a phosphate donor, the kinase cannot phosphorylate itself (autophosphorylation) or other downstream substrates, effectively shutting down the entire signaling cascade at its origin.

-

The Basis of Selectivity: A critical feature of this chemical class, exemplified by Tucatinib, is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR or HER1).[9][10] While the ATP-binding pockets of HER2 and EGFR are highly homologous, subtle differences in amino acid residues and pocket conformation exist. The specific substitutions on the phenyl and pyridine rings of the scaffold are optimized to exploit these differences, maximizing affinity for HER2 while minimizing binding to EGFR. This high selectivity is clinically significant, as it helps to avoid the dose-limiting toxicities, such as severe rash and diarrhea, that are commonly associated with dual EGFR/HER2 inhibitors.[10]

The Experimental Validation Framework

Establishing the mechanism of action for a kinase inhibitor is a logical, multi-tiered process. Each experimental stage is designed to answer a specific question, with the collective results providing a self-validating, comprehensive picture of the drug's activity from enzyme to organism.

Tier 1: Biochemical Validation — Does it hit the target?

The foundational question is whether the compound can directly inhibit the enzymatic activity of purified HER2 kinase in an isolated, cell-free system.

-

Core Experiment: In Vitro Kinase Assay.

-

Causality: This experiment removes all cellular complexity to prove a direct interaction between the inhibitor and the kinase enzyme. The goal is to quantify the potency (IC50) and selectivity of this interaction.

-

Protocol: ADP-Glo™ Luminescent Kinase Assay

-

Reaction Setup: In a 96-well plate, combine recombinant HER2 enzyme, a specific peptide substrate for HER2, and a concentration of ATP near its Michaelis-Menten constant (Km) to ensure competitive binding dynamics.[4]

-

Inhibitor Titration: Add the pyridin-2-amine derivative across a range of concentrations (e.g., 1 nM to 10 µM) to different wells.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction (phosphorylation of the substrate) to proceed. In wells with an effective inhibitor, this reaction will be suppressed.

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

ADP Detection (Part 2): Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to produce light.

-

Quantification: Measure the luminescence signal. A high signal indicates high kinase activity (lots of ADP produced), while a low signal indicates inhibition.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

-

Caption: Workflow for an in vitro kinase inhibition assay.

-

Data Presentation: Kinase Selectivity Profile

To validate selectivity, this assay is run in parallel against other related kinases, especially EGFR.

| Kinase Target | Representative IC50 (nM) | Fold Selectivity (IC50 EGFR / IC50 HER2) |

| HER2 | 5 | - |

| EGFR | >1000 | >200x |

| HER4 | 150 | 30x |

| SRC | >5000 | >1000x |

| (Data is illustrative, based on typical profiles for selective HER2 inhibitors) |

Tier 2: Cellular Validation — Does it work in a cancer cell?

The next critical step is to confirm that the inhibitor can enter a living cancer cell, engage the HER2 target, and produce the desired biological effect.

-

Core Experiments: Western Blot for Pathway Inhibition & Cell Viability Assay.

-

Causality: These experiments bridge the gap between biochemical activity and cellular function. The Western blot provides direct visual evidence of pathway inhibition, while the viability assay quantifies the ultimate anti-cancer outcome.

-

Protocol 1: Western Blot for Phospho-HER2 and Downstream Signals

-

Cell Culture: Plate HER2-positive human breast cancer cells (e.g., BT-474, SK-BR-3) and allow them to adhere.[11][12]

-

Treatment: Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for a defined period (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for p-HER2 (e.g., Tyr1248), total HER2, p-Akt (Ser473), total Akt, p-ERK, and total ERK. A loading control (e.g., GAPDH) is also used to confirm equal protein loading.[13][14]

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal, which is then captured on film or with a digital imager. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms on-target pathway inhibition.

-

-

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed HER2-positive (e.g., BT-474) and HER2-negative (e.g., MCF-7) cells into 96-well plates.[13]

-

Treatment: Add the inhibitor in a dose-response manner to the wells.

-

Incubation: Incubate the cells for 72 hours to allow for effects on proliferation.

-

Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for a thermostable luciferase. The amount of ATP present, which is proportional to the number of viable cells, is used to generate a luminescent signal.

-

Quantification & Analysis: Read the luminescence and plot the results to determine the GI50 (concentration for 50% growth inhibition). A much lower GI50 in HER2-positive cells compared to HER2-negative cells demonstrates on-target dependency.

-

-

Data Presentation: Cellular Activity Summary

| Cell Line | HER2 Status | Representative GI50 (µM) |

| BT-474 | Positive | 0.05 |

| SK-BR-3 | Positive | 0.08 |

| MCF-7 | Negative | >10 |

| (Data is illustrative) |

Tier 3: In Vivo Validation — Does it shrink tumors?

The final proof-of-concept is to demonstrate that the inhibitor's biochemical and cellular activities translate into anti-tumor efficacy in a living organism.

-

Core Experiment: Human Tumor Xenograft Model.

-

Causality: This experiment tests the drug's efficacy in the complex biological environment of a whole organism, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and drug delivery to the tumor site.

-

Protocol: HER2-Positive Breast Cancer Xenograft Model

-

Implantation: Subcutaneously implant HER2-positive BT-474 human breast cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 150-200 mm³).

-

Randomization & Dosing: Randomize mice into groups (e.g., vehicle control, inhibitor at 25 mg/kg, inhibitor at 50 mg/kg). Administer the drug or vehicle orally, once or twice daily, for a set period (e.g., 21-28 days).

-

Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) two to three times per week.

-

Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can also be excised for biomarker analysis (e.g., Western blot for p-HER2) to confirm target engagement in vivo.[15][16]

-

Conclusion

The mechanism of action for (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine derivatives is defined by potent, selective, and reversible inhibition of the HER2 tyrosine kinase. This action is validated through a rigorous, tiered experimental approach that confirms direct enzyme inhibition, demonstrates the interruption of oncogenic signaling pathways in cancer cells, and culminates in significant anti-tumor efficacy in preclinical in vivo models. The high degree of selectivity for HER2 over EGFR, a hallmark of this chemical class, underscores its rational design and contributes to a favorable therapeutic window. This comprehensive understanding of the mechanism provides a solid foundation for the clinical development and application of these targeted agents in the treatment of HER2-driven cancers.

References

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. National Center for Biotechnology Information. [Link]

-

3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. PubChem. [Link]

-

Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. PubMed Central. [Link]

-

Potential Drug Synergy Through the ERBB2 Pathway in HER2+ Breast Tumors. MDPI. [Link]

-

Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling. PubMed. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

-

In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. MDPI. [Link]

-

The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer. Future Medicine. [Link]

-

ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. National Center for Biotechnology Information. [Link]

-

HER2 Kinase Assay Kit. BPS Bioscience. [Link]

-

Abstract A252: A phase 1 study of ARRY-382, an oral inhibitor of colony-stimulating factor-1 receptor (CSF1R), in patients with advanced or metastatic cancers. ResearchGate. [Link]

-

(R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. PubChem. [Link]

-

Inhibition of HER2 signaling and breast cancer cell growth with a novel antibody targeting HER2 ECD III/IV. PubMed Central. [Link]

-

Western blot analysis for HER2 and HER3 and phosphorylated. ResearchGate. [Link]

-

HER2 signaling pathway. HER2 as well as the other members of the EGFR... ResearchGate. [Link]

-

HER2+ Mouse Models. Champions Oncology. [Link]

-

Comprehensive characterization of the Published Kinase Inhibitor Set. The University of North Carolina at Chapel Hill. [Link]

-

Tucatinib. Wikipedia. [Link]

-

Discovery of Potent and Selective Covalent Inhibitors of HER2 WT and HER2 YVMA. ACS Publications. [Link]

-

A novel HER2-selective kinase inhibitor is effective in HER2 mutant and amplified non-small cell lung cancer. AACR Journals. [Link]

-

Emerging strategies to overcome resistance to HER2 ADCs in breast cancer. YouTube. [Link]

-

Phosphoproteomic analysis of Her2/neu signaling and inhibition. PNAS. [Link]

-

Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. PubMed. [Link]

-

Changes in HER2 Expression in Breast Cancer Xenografts After Therapy Can Be Quantified Using PET and 18F-Labeled Affibody Molecules. Journal of Nuclear Medicine. [Link]

-

What's the mechanism of action for tucatinib?. Drugs.com. [Link]

-

Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors. American Chemical Society. [Link]

-

(PDF) HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. ResearchGate. [Link]

-

HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. MDPI. [Link]

-

Breast Cancer Xenograft. Altogen Labs. [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

-

A Phase 1b/2 Study of ARRY-382 in Combination with Pembrolizumab, a Programmed Cell Death Receptor 1 (PD-1) Antibody, for the Treatment of Patients with Advanced Solid Tumors. Dana-Farber Cancer Institute. [Link]

-

Comprehensive characterization of the Published Kinase Inhibitor Set. ResearchGate. [Link]

-

FDA accepts NDA for gedatolisib, Celcuity's investigational breast cancer treatment. Pharmaceutical Technology. [Link]

-

List of HER2 inhibitors. Drugs.com. [Link]

-

HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. PubMed. [Link]

-

Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activation Mapping. AACR Journals. [Link]

-

In vivo HER2-targeted PET imaging in xenograft breast cancer models.... ResearchGate. [Link]

-

Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+ Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer (MBC). ResearchGate. [Link]

-

ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. PubMed. [Link]

-

Tucatinib. PubChem. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

-

Breast cancer blood test can predict treatment response. The Institute of Cancer Research. [Link]

-

HER2 phosphorylation induced by TGF-β promotes mammary morphogenesis and breast cancer progression. Journal of Cell Biology. [Link]

Sources

- 1. Tucatinib - Wikipedia [en.wikipedia.org]

- 2. Tucatinib | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugs.com [drugs.com]

- 8. drugs.com [drugs.com]

- 9. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]

- 11. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 12. HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of HER2 signaling and breast cancer cell growth with a novel antibody targeting HER2 ECD III/IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Changes in HER2 Expression in Breast Cancer Xenografts After Therapy Can Be Quantified Using PET and 18F-Labeled Affibody Molecules | Journal of Nuclear Medicine [jnm.snmjournals.org]

Exploring the patent landscape for Crizotinib intermediates

An In-Depth Technical Guide to the Patent Landscape of Crizotinib Intermediates

Abstract

Crizotinib (Xalkori®), a first-in-class inhibitor of Anaplastic Lymphoma Kinase (ALK), has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] As the initial patents on the new chemical entity (NCE) approach expiration, the focus for generic manufacturers and researchers shifts to the intricate web of process patents surrounding Crizotinib's synthesis, particularly its key intermediates. This guide provides a deep technical analysis of the Crizotinib patent landscape, deconstructing its synthesis into core fragments and examining the intellectual property controlling their preparation and assembly. We will explore the causality behind various patented synthetic choices, offering field-proven insights for researchers, chemists, and drug development professionals navigating this competitive space.

Strategic Deconstruction: A Retrosynthetic View of Crizotinib

To understand the patent landscape, one must first understand the molecule's construction. Crizotinib is a complex molecule assembled from several distinct building blocks. A retrosynthetic analysis reveals three primary fragments, the synthesis of which forms the core of the process patent literature.

Caption: Retrosynthetic analysis of Crizotinib.

The majority of process patents for Crizotinib focus on novel, efficient, and scalable methods for producing these three key fragments and for their subsequent coupling.

The Cornerstone of Chirality: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The stereospecific (R)-configuration of the ethoxy side chain is critical for Crizotinib's potent inhibitory activity against the ALK kinase. Consequently, the synthesis of this chiral alcohol is one of the most heavily patented areas.

Expertise & Experience: The Challenge of Asymmetry

Achieving high enantiomeric excess (ee) on an industrial scale is non-trivial. Early methods often relied on classical resolution, which is inherently inefficient as it discards 50% of the material. The patent landscape has evolved to protect more sophisticated and economical approaches.

-

Enzymatic Resolution: An early and effective strategy involves the kinetic resolution of a racemic ester of the alcohol using an esterase, such as Pig Liver Esterase (PLE).[2][3] The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-ester and the unreacted (R)-alcohol. However, this still results in a theoretical maximum yield of 50%.

-

Asymmetric Reduction: The most elegant and atom-economical approach is the direct asymmetric reduction of the prochiral ketone precursor, 2,6-dichloro-3-fluoroacetophenone.[4] Patents in this domain cover specific chiral catalysts (e.g., those based on Ruthenium or Iridium with chiral ligands) and reaction conditions that can achieve high yields and excellent ee (>99%).[5] Biocatalytic reduction using ketoreductase (KRED) enzymes has also emerged as a powerful, green alternative, with patents protecting specific enzyme sequences and their use in the synthesis.[6][7]

Trustworthiness: A Validated Protocol for Asymmetric Hydrogenation

The following protocol is a representative example of an advanced, patented method for synthesizing the key chiral alcohol.

Protocol: Asymmetric Hydrogenation of 2,6-Dichloro-3-fluoroacetophenone [5]

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure vessel is charged with [Ir(COD)Cl]₂ and a chiral Spiro-PAP ligand. Anhydrous, degassed dichloromethane is added, and the mixture is stirred to form the active catalyst solution.

-

Reaction Setup: To a separate, larger pressure reactor, add 2,6-dichloro-3-fluoroacetophenone (1.0 eq) and anhydrous, degassed dichloromethane.

-

Hydrogenation: Transfer the catalyst solution to the main reactor. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 bar).

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 40°C) and stir vigorously. Monitor the reaction progress by HPLC until the starting material is consumed.

-

Work-up & Isolation: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography or crystallization to yield (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

-

Validation: Confirm identity and purity via ¹H NMR and Mass Spectrometry. Determine enantiomeric excess (ee) using chiral HPLC.

The Central Scaffold: The Substituted Aminopyridine Core

The 2-amino-5-bromo-3-hydroxypyridine core serves as the central anchor to which the other two fragments are attached. The challenge in its synthesis lies in achieving the correct substitution pattern on the pyridine ring efficiently and safely.

Expertise & Experience: Regioselectivity and Process Safety

Direct bromination and nitration of aminopyridines can lead to mixtures of isomers and are often hazardous reactions to perform at scale.[8] The patent literature reflects a move towards more controlled and regioselective methods.

-

Directed Halogenation: Starting from 2-aminopyridine, processes have been developed that use protecting groups or directing groups to ensure halogenation occurs at the desired 5-position.[9] For instance, bromination using N-bromosuccinimide (NBS) can provide better selectivity over using liquid bromine.[9]

-

Building Block Approach: Many patents describe building the pyridine ring from acyclic precursors with the desired functionality already in place, avoiding harsh aromatic substitution reactions altogether. Other routes start with a pre-functionalized pyridine, such as 2-amino-3-hydroxypyridine, and then introduce the bromine atom.[10]

The Coupling Partner: The Pyrazole-Piperidine Moiety

This fragment is typically introduced in the final steps of the synthesis. The intellectual property here often covers the synthesis of the piperidinyl-pyrazole itself and the specific reactive group (e.g., a boronic ester or a halide) used for the subsequent coupling reaction.

Expertise & Experience: Protecting Groups and Coupling Chemistry

The piperidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, during the coupling reaction to prevent side reactions. The choice of protecting group and the deprotection step are key considerations for process efficiency.[11]

Patented routes describe the formation of this intermediate from starting materials like N-Boc-4-hydroxypiperidine and 4-iodo-1H-pyrazole.[12] An alternative approach involves reacting a piperidine precursor with 1,1,3,3-tetramethoxypropane and a hydrazine to form the pyrazole ring directly on the piperidine scaffold.[12]

Convergent Synthesis: The Patented Assembly of Crizotinib

With the three key intermediates in hand, the final challenge is to couple them together efficiently. This "convergent" approach is favored in industry as it maximizes yield and simplifies purification. The primary coupling reaction is a Suzuki cross-coupling.

Expertise & Experience: The Suzuki Coupling

The Suzuki reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern pharmaceutical synthesis. Patents in this area do not claim the Suzuki reaction itself, but rather its specific application in the Crizotinib synthesis, including the choice of catalyst, ligands, base, and solvent system that maximize yield and purity while minimizing costly palladium catalyst loading.[11][13]

The overall workflow is a multi-step process involving the sequential connection of the three fragments.

Sources

- 1. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2013017989A1 - Crizotinib for use in the treatment of cancer - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. medkoo.com [medkoo.com]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ijssst.info [ijssst.info]

- 10. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 11. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]

- 12. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 13. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

The Strategic Incorporation of Fluorine in Pyridin-2-Amine Kinase Inhibitors: A Technical Guide

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] This in-depth technical guide explores the multifaceted role of fluorine within the privileged pyridin-2-amine scaffold, a common core in numerous clinically successful kinase inhibitors. We will dissect the profound influence of fluorine on critical drug-like properties, including binding affinity, selectivity, and metabolic stability. Through a detailed examination of structure-activity relationships (SAR) and pharmacokinetic data, this guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and practical application of fluorination in the optimization of pyridin-2-amine kinase inhibitors.

Introduction: The Pyridin-2-Amine Scaffold and the Fluorine Advantage

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The pyridin-2-amine moiety has emerged as a highly effective scaffold for the development of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5] This foundational interaction anchors the inhibitor, providing a stable platform for further chemical modifications to enhance potency and selectivity.

The introduction of fluorine into drug candidates, a strategy known as fluorination, can dramatically improve a molecule's pharmacological profile.[2][6] Fluorine, being the most electronegative element, imparts unique stereoelectronic properties to organic molecules.[1][2] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of the parent molecule. These alterations can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity.[2][3]

The Impact of Fluorine on Kinase Inhibitor Properties

The strategic placement of fluorine atoms on the pyridin-2-amine scaffold or its substituents can modulate a range of properties critical for a successful kinase inhibitor.

Modulating Binding Affinity and Selectivity

The introduction of fluorine can influence the binding affinity of an inhibitor for its target kinase through several mechanisms:

-

Alteration of pKa: Fluorination of the pyridine ring or adjacent aromatic systems can lower the pKa of the pyridin-2-amine nitrogen.[1][4] This modulation of basicity can fine-tune the hydrogen bonding interactions with the kinase hinge region, potentially leading to a more optimal binding geometry and increased potency.

-

Favorable Orthogonal Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity.

-

Conformational Control: The gauche effect, an electronic interaction involving fluorine, can enforce a specific conformation of the inhibitor that is more favorable for binding to the kinase active site.[1]

Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity. Fluorination can enhance selectivity by creating specific interactions with residues unique to the target kinase's active site or by sterically hindering binding to off-target kinases. For instance, the incorporation of a fluorine atom can create a unique "hotspot" of interaction that is not present in other closely related kinases.[1]

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][7][8] Cytochrome P450 (CYP) enzymes are a major family of drug-metabolizing enzymes that often hydroxylate C-H bonds. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism.[9] By strategically placing fluorine atoms at metabolically labile positions, the metabolic clearance of a drug can be significantly reduced, leading to a longer half-life and improved bioavailability.[2][7]

The case of Dabrafenib, a BRAF kinase inhibitor, provides a compelling example. Early lead compounds suffered from poor metabolic stability. The introduction of two fluorine atoms to a pendent aryl ring significantly improved metabolic stability, a key step in the development of the final drug.[7]

Experimental Workflows for Evaluating Fluorinated Kinase Inhibitors

A robust and self-validating experimental workflow is crucial for accurately assessing the impact of fluorination on a pyridin-2-amine kinase inhibitor.

Kinase Inhibition Assay

Objective: To determine the potency of the fluorinated inhibitor against the target kinase and a panel of off-target kinases.

Methodology:

-

Reagents and Materials:

-

Recombinant human kinase enzymes (target and off-target panel)

-

ATP

-

Kinase-specific substrate peptide

-

Fluorinated inhibitor and non-fluorinated control compound

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the fluorinated inhibitor and control compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and inhibitor dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.

-

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 values for the target kinase versus the off-target kinases provides a measure of selectivity.

Diagram: Kinase Inhibition Assay Workflow

Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors.

Metabolic Stability Assay

Objective: To assess the metabolic stability of the fluorinated inhibitor in liver microsomes.

Methodology:

-

Reagents and Materials:

-

Fluorinated inhibitor and non-fluorinated control compound

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer

-

Acetonitrile with internal standard (for quenching and sample preparation)

-

LC-MS/MS system

-

-

Procedure:

-

Pre-warm a solution of liver microsomes and the inhibitor in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint). A longer half-life and lower clearance indicate greater metabolic stability.

Diagram: Metabolic Stability Assessment

Caption: Workflow for evaluating the metabolic stability of compounds in liver microsomes.

Data Presentation: Structure-Activity Relationship (SAR) of Fluorinated Pyridin-2-Amine Kinase Inhibitors

The following table summarizes hypothetical SAR data for a series of pyridin-2-amine kinase inhibitors, illustrating the impact of fluorination on potency and metabolic stability.

| Compound | R1 | R2 | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Metabolic Half-life (t1/2, min) |

| 1 | H | H | 150 | 250 | 15 |

| 2 | F | H | 50 | 300 | 45 |

| 3 | H | F | 120 | 200 | 60 |

| 4 | F | F | 25 | 500 | 90 |

| 5 | CF3 | H | 10 | 150 | 75 |

Analysis of SAR Data:

-

Monofluorination (Compound 2 vs. 1): Introduction of a single fluorine at the R1 position significantly improves target kinase potency and moderately enhances metabolic stability.

-

Positional Isomer (Compound 3 vs. 2): The position of the fluorine atom is critical. Fluorination at R2 provides a greater improvement in metabolic stability but a lesser improvement in potency compared to R1 fluorination.

-

Difluorination (Compound 4 vs. 2): The addition of a second fluorine atom further enhances both potency and metabolic stability, suggesting an additive or synergistic effect. It also improves selectivity against the off-target kinase.

-

Trifluoromethyl Group (Compound 5 vs. 1): The incorporation of a trifluoromethyl group at R1 leads to the most potent compound in this series, with a substantial increase in metabolic stability.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal for optimizing pyridin-2-amine kinase inhibitors. By carefully considering the position and number of fluorine atoms, it is possible to significantly enhance potency, selectivity, and metabolic stability, ultimately leading to safer and more effective therapeutics. The principles and experimental workflows outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation fluorinated kinase inhibitors. As our understanding of fluorine's subtle yet profound effects on molecular properties continues to grow, so too will our ability to design innovative and life-changing medicines.

References

-

M. D. Gill, & G. M. S. D. R. K. D. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

- Zhou, Y., & Li, Y. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.

-

Gerber, F. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]

-

O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

-

Singh, H., Singh, A., & Sharma, D. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Das, A. K., & Sharma, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Ripasudil. Retrieved from [Link]

-

A. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Retrieved from [Link]

-

Gouard, S., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. Retrieved from [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

-

Angell, P. D., et al. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. Retrieved from [Link]

- Al-Craweet, A. T., & Al-Amiery, A. A. (2018). Review: Fluorine in Medicinal Chemistry.

-

PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

-

Gill, M. D., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

-

MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ChemRxiv. Retrieved from [Link]

-

MDPI. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

-

ACS Omega. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

-

ACS Publications. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2015). Fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

ChemRxiv. (n.d.). Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. Retrieved from [Link]

-

MDPI. (2022). Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. Retrieved from [Link]

-

RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

UH Institutional Repository. (2023). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

-

NIH. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved from [Link]

-

ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. Retrieved from [Link]

-

PMC. (2023). Fluoride as a Potential Repressor of Glycogen Metabolism in Skeletal Muscle Cell Line CCL136. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

An In-Depth Technical Guide to the Initial Synthesis and Characterization of Substituted Pyridin-2-amine Compounds

Foreword: The Enduring Relevance of the Pyridin-2-amine Scaffold

The substituted pyridin-2-amine core is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for π-stacking interactions.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the essential synthetic strategies and characterization techniques for this important class of compounds. We will delve into the underlying principles of common synthetic methodologies and the logic behind the selection of appropriate characterization tools, empowering you to navigate the challenges of discovery and development with confidence.

Part 1: Strategic Synthesis of Substituted Pyridin-2-amines

The synthetic approach to a target substituted pyridin-2-amine is dictated by the desired substitution pattern, the availability of starting materials, and the functional group tolerance of the reaction. Here, we will explore three robust and widely employed synthetic routes.

The Chichibabin Reaction: A Classic Approach to C-H Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a powerful method for the direct amination of the pyridine ring.[2] It is particularly useful for the synthesis of 2-aminopyridine itself and some simple derivatives.[3]

Mechanism and Rationale: The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), directly attacks the electron-deficient C2 position of the pyridine ring.[2] The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a hydride ion, which then reacts with an acidic proton source (like ammonia or the product itself) to liberate hydrogen gas.[2] The driving force is the formation of a stable aromatic system.

Experimental Protocol: Synthesis of 2-Aminopyridine via the Chichibabin Reaction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with dry toluene (100 mL) and sodium amide (4.7 g, 0.12 mol).

-

Addition of Pyridine: Freshly distilled pyridine (8.0 g, 0.10 mol) is added dropwise to the stirred suspension at room temperature.

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) for 6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[2]

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with toluene (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-aminopyridine is purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a mixture of toluene and hexane.

Causality and Self-Validation: The use of a dry, inert atmosphere is critical as sodium amide reacts violently with water. The evolution of hydrogen gas is a key indicator of reaction progress.[2] The final product's identity and purity should be confirmed by the characterization techniques detailed in Part 2.

Transition Metal-Catalyzed Cross-Coupling Reactions: Versatility and Control

For the synthesis of more complex, substituted N-aryl and N-alkyl pyridin-2-amines, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer superior scope and functional group tolerance.

This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of a 2-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired 2-aminopyridine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.

A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation is often favored for its lower cost and different reactivity profile.[4] Microwave-assisted Ullmann condensations have been shown to be highly efficient.[5]

Mechanism and Rationale: While the exact mechanism is still debated, it is generally accepted to involve the formation of a copper-amide complex which then undergoes a coupling reaction with the 2-halopyridine.[6] The reaction often requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for certain substrates.[7]

Experimental Protocol: Synthesis of a Substituted N-Aryl Pyridin-2-amine via Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.

-

Addition of Reagents: 2-Bromopyridine (1.0 mmol), the desired aryl amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

-

Reaction Execution: The reaction mixture is heated to 100 °C for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with brine (2 x 10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Causality and Self-Validation: The choice of palladium precursor, ligand, base, and solvent can significantly impact the reaction outcome. A screening of these parameters is often necessary to optimize the yield for a specific substrate combination. The purity of the final compound is assessed by HPLC and its structure confirmed by spectroscopic methods.

Synthesis from Pyridine N-Oxides

An alternative strategy involves the reaction of pyridine N-oxides with activating agents and a nitrogen source. This method can provide access to 2-aminopyridines that are difficult to synthesize by other means.[8]

Workflow for Selecting a Synthetic Route

Caption: A decision-making workflow for selecting an appropriate synthetic route.

Part 2: Comprehensive Characterization of Substituted Pyridin-2-amines

A rigorous and multi-faceted characterization approach is essential to confirm the structure, purity, and properties of the synthesized compounds.

Spectroscopic Techniques

A combination of spectroscopic methods provides a detailed picture of the molecular structure.[9]

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. For a typical 2-aminopyridine, the amine protons (NH₂) usually appear as a broad singlet between δ 4.5 and 6.5 ppm, the exact chemical shift being dependent on the solvent and concentration.[10] The aromatic protons of the pyridine ring typically resonate between δ 6.5 and 8.5 ppm.[11]

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The carbon atom bearing the amino group (C2) is typically found in the range of δ 158-162 ppm.

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 2-aminopyridines include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for a primary amine (asymmetric and symmetric stretching).[12]

-

C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[13]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound.[14] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Table 1: Typical Spectroscopic Data for 2-Aminopyridine

| Technique | Key Data and Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.40 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.60 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 148.2, 137.9, 114.0, 108.7 |

| FT-IR (KBr pellet) | 3440, 3300 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1580, 1480 cm⁻¹ (C=C stretch) |

| Mass Spec (EI) | m/z 94 (M⁺) |

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.[15] A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, is commonly employed.[16] Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for biological screening.

Experimental Protocol: Purity Assessment by HPLC

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

-

Data Analysis: Integrate the peak areas to calculate the percentage purity.

Definitive Structural Elucidation: X-ray Crystallography

For novel compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and solid-state packing.[17] Obtaining single crystals of sufficient quality can be challenging and often requires screening of various crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques like slow evaporation or vapor diffusion).[18]

Characterization Workflow

Caption: A systematic workflow for the characterization of a synthesized compound.

Conclusion

The synthesis and characterization of substituted pyridin-2-amine compounds require a thoughtful and systematic approach. By understanding the underlying principles of the various synthetic methods and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate these important molecules. This guide provides a solid foundation for these endeavors, emphasizing the importance of rational decision-making and rigorous scientific validation at every stage of the process.

References

-

Al-Jaff, G. S., Al-Juboori, A. A. H., & Abd-Almahdi, W. R. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(15), 3379. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1541–1543. [Link]

-

Askar, F. W., Abood, N. K., Jinzeel, N. A.-A., & Falih, M. S. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

-

Krishnakumar, V., & John, X. (2008). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI, 7(4), 514-518. [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]

-

Wikipedia contributors. (2023, December 2). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Segla, T. I., Moncol, J., Koman, M., Segl'a, P., Sima, J., & Melnik, M. (2009). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Transition Metal Chemistry, 34(6), 611–618. [Link]

-

Bratulescu, G. (2008). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthesis, 2008(19), 3111–3114. [Link]

-

Mapapiro, T. T., Davison, C., Mambanda, A., & Booysen, I. (2024). Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2-Aminoguanidine-Derived Schiff Bases. Organics, 5(2), 148-164. [Link]

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. [Link]

-

Ujile, M. C., & Ogabiela, E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1), 1-6. [Link]

-

Hassan, N. A., & Evinson, E. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(12), 1439. [Link]

-

Andreu, P. L., Cabeza, J. A., Riera, V., Jeannin, Y., & Miguel, D. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (8), 2201. [Link]

-

Ignasius, H., Najidha, S., & Sankar, S. (2026). Evidence of Hopping Charge Transport and Interfacial Polarization in Carbon Black Doped Polypyrrole Nanocomposites: A Broadband Dielectric Study. Journal of Applied Polymer Science. [Link]

-

SIELC Technologies. (n.d.). 2-Aminopyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. [Link]

-

Hase, S., & Rietschel, E. T. (1976). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 80(5), 1051–1055. [Link]

-

Kumar, A., & Kumar, V. (2018). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. Organic & Biomolecular Chemistry, 16(24), 4473–4479. [Link]

-

Wang, X., Widen, J. C., & Toste, F. D. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 8(23), 5323–5325. [Link]

- Google Patents. (n.d.).

-

Guedes da Silva, M. F. C., & Fraústo da Silva, J. J. R. (2002). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 41(7), 1814–1823. [Link]

-

Kumar, R. S., & Raj, S. F. (2015). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science, 3(2), 1. [Link]

-

Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. [Link]

-

Kumar, A., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15418–15438. [Link]

-

ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Asian Journal of Organic Chemistry, 8(5), 652–655. [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. [Link]

-

Blue, E. D., & Wustenberg, B. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8443–8453. [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. [Link]

-

ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. [Link]

-

Chichibabin reaction. (n.d.). In University of Calgary. [Link]

-

SPIE. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 12. tsijournals.com [tsijournals.com]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminopyridine [webbook.nist.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

- 18. imanagerpublications.com [imanagerpublications.com]

Methodological & Application

Formulation development for poorly soluble compounds like (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

Application Note: A Rational, Stepwise Approach to Formulation Development for Poorly Soluble Compounds

Using (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine as a Model BCS Class II/IV Compound

Introduction

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes these compounds typically as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Developing a viable oral dosage form for such molecules requires specialized formulation strategies that enhance solubility and/or dissolution rate.[5]

This application note outlines a systematic, science-driven workflow for the formulation development of poorly soluble compounds. We will use the model compound (R)-3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (hereafter referred to as "API-XYZ") to illustrate these principles. Based on its structural features—a highly substituted, lipophilic phenyl ring and a pyridin-2-amine moiety—API-XYZ is predicted to be a weakly basic compound with very low aqueous solubility, characteristic of a BCS Class II or IV drug.

The core strategy explored here is the formation of an Amorphous Solid Dispersion (ASD) . ASDs are a leading technology for improving the bioavailability of poorly soluble drugs by stabilizing the active pharmaceutical ingredient (API) in a high-energy, amorphous state within a polymer matrix.[6][7][8] This amorphous form has a higher apparent solubility and can achieve a state of supersaturation in the gastrointestinal tract, which is a key driver for enhanced absorption.[6][9]

This guide provides a series of detailed protocols, from initial characterization to the manufacturing and testing of a prototype ASD formulation, designed to provide researchers with a robust framework for their own development programs.

Part 1: Foundational Physicochemical Characterization

Before embarking on complex formulation work, a thorough understanding of the API's fundamental properties is essential. This data informs all subsequent decisions in the formulation strategy.

Predicted Properties of API-XYZ

-

Low Aqueous Solubility: The dichlorofluoro-phenyl group contributes to high lipophilicity (high LogP) and strong crystal lattice energy, predicting poor solubility in aqueous media.

-

Weak Base: The pyridin-2-amine group is basic. The pKa of 2-aminopyridine is approximately 6.8, but this value is significantly influenced by substituents.[10] The electron-withdrawing effects of the halogenated phenyl ring likely reduce the basicity of API-XYZ. This suggests that its solubility will be pH-dependent, with higher solubility at low pH (e.g., in the stomach).

-

High Melting Point & Crystalline Nature: The rigid aromatic structure suggests a stable crystalline form with a high melting point, which correlates with low solubility.

-

Good Permeability (Predicted): As a small, lipophilic molecule, it is likely to have high membrane permeability (BCS Class II). However, this must be experimentally verified.

Protocol 1: Essential Pre-formulation Characterization

Objective: To experimentally determine the key physicochemical properties of API-XYZ to confirm its classification and guide formulation strategy.

Methodology:

-

Aqueous Solubility Determination:

-

Use the shake-flask method in various aqueous media at 37 °C:

-

pH 1.2 (Simulated Gastric Fluid, SGF)

-

pH 4.5 (Acetate Buffer)

-

pH 6.8 (Simulated Intestinal Fluid, SIF)

-

Water

-

-

Equilibrate excess API in each medium for 24-48 hours.

-

Filter the samples (e.g., using a 0.22 µm PVDF filter) and analyze the filtrate for API concentration using a validated HPLC-UV method.

-

-

pKa Determination:

-

Use potentiometric titration or a UV-spectrophotometric method to determine the pKa of the pyridin-2-amine moiety. This is critical for understanding pH-dependent solubility.

-

-

LogP/LogD Determination:

-

Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at relevant pH values (e.g., 1.2, 6.8) to quantify the compound's lipophilicity.

-

-

Solid-State Characterization:

-

Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg) of the amorphous form (if it can be generated, e.g., by melt-quenching). A high Tm confirms strong crystal lattice forces.

-

Powder X-Ray Diffraction (PXRD): Confirm the crystalline nature of the raw API. The absence of sharp peaks indicates an amorphous solid.[9]

-

Part 2: A Systematic Strategy for Formulation Screening

With baseline data, a rational screening process can be designed. For a compound like API-XYZ, creating an ASD is a primary strategy.[8] The goal is to identify a polymer that can both stabilize the amorphous API and act as a "parachute" to maintain supersaturation upon dissolution.[11][12]

}

Protocol 2: High-Throughput Screening of Polymers and Solvents

Objective: To rapidly identify a suitable polymer and drug-to-polymer ratio that results in a physically stable amorphous dispersion.

Methodology:

-

Polymer Selection:

-

Choose a set of pharmaceutically approved polymers known for their ability to form ASDs.[13] Common choices include:

-

Hypromellose Acetate Succinate (HPMCAS - various grades)

-

Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP VA64)

-

Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene glycol graft co-polymer)

-

Polyvinylpyrrolidone (PVP - various K grades)[14]

-

-

-

Solvent Casting Method (Miniaturized Scale):

-

Prepare stock solutions of API-XYZ and each polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture).

-

In a 96-well plate or small glass vials, combine the API and polymer solutions to create various drug loadings (e.g., 10%, 25%, 40% w/w API in the solid).

-

Evaporate the solvent under vacuum or nitrogen stream at a controlled temperature.

-

Visually inspect the resulting films for clarity and uniformity. A clear, single-phase film is a positive indicator of miscibility.

-

Analyze the films using polarized light microscopy. The absence of birefringence indicates an amorphous state.

-

Perform micro-DSC or standard DSC on promising candidates to confirm a single Tg, which is a strong indicator of a miscible, single-phase system.

-

Data Presentation: Polymer Screening Results

The results from this screening can be summarized in a table to facilitate the selection of lead candidates for scale-up via spray drying.

| Polymer | Drug Load (w/w) | Film Appearance | Polarized Light Microscopy | DSC Result | Verdict |

| HPMCAS-MG | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |

| HPMCAS-MG | 40% | Slightly Hazy | Minor Birefringence | Broad Tg / Recrystallization | Fail |

| PVP VA64 | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |

| PVP VA64 | 40% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed (Lead) |

| Soluplus® | 25% | Clear, Homogeneous | No Birefringence | Single Tg | Proceed |

| PVP K30 | 25% | Hazy, Phase Separated | Birefringence Present | Multiple Thermal Events | Fail |

Table 1: Example output from a polymer screening study for API-XYZ. Based on this hypothetical data, PVP VA64 at 40% drug load is a strong lead candidate due to its ability to form a clear, amorphous film at a higher drug concentration.

Part 3: Manufacturing and Characterization of a Spray-Dried Dispersion (SDD)

Spray drying is a versatile and scalable technique for producing ASDs.[15][16] It involves atomizing a solution of the API and polymer into a hot gas stream, causing rapid solvent evaporation and trapping the API in an amorphous state within the polymer matrix.[17][18]

}

Protocol 3: Formulation of an ASD via Spray Drying

Objective: To manufacture a prototype batch of API-XYZ as a spray-dried dispersion (SDD) based on the lead candidate from Protocol 2 (e.g., 40% API-XYZ with PVP VA64).

Materials & Equipment:

-

API-XYZ

-

PVP VA64

-

Solvent (e.g., Acetone/Methanol 50:50 v/v)

-

Laboratory-scale spray dryer

Methodology:

-

Solution Preparation:

-

Dissolve PVP VA64 completely in the chosen solvent system with stirring.

-

Slowly add API-XYZ to the polymer solution and continue stirring until a clear solution is obtained.

-

Target a total solids concentration appropriate for the spray dryer (e.g., 5-10% w/v).

-

-

Spray Dryer Setup:

-

Set the key process parameters. These are highly instrument-dependent but include:

-

Inlet Temperature: High enough for rapid evaporation but below the degradation temperature of the API (e.g., 120 °C).

-

Atomization Gas Flow: Controls droplet size (e.g., 400 L/hr).

-

Aspirator/Drying Gas Flow: Controls residence time (e.g., 80%).

-

Solution Feed Rate: Controls the process and outlet temperature (e.g., 5 mL/min).

-

-

-

Execution:

-

Pump the feed solution through the atomizer into the drying chamber.

-

The rapid evaporation of the solvent forms solid particles.

-

Collect the resulting SDD powder from the cyclone separator.

-

-

Secondary Drying:

-

Dry the collected powder under vacuum at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.

-

Protocol 4: Characterization of the SDD Intermediate

Objective: To confirm that the spray drying process successfully produced a stable, amorphous dispersion.

Methodology:

-

PXRD Analysis:

-

DSC Analysis:

-

Perform a heat-cool-heat cycle. The first heating scan should show a single Tg, confirming a miscible system.[9][22] There should be no melting endotherm corresponding to the crystalline API. The Tg of the dispersion should be sufficiently high (ideally >50 °C above storage temperature) to ensure good physical stability.[23]

-

-

Residual Solvent Analysis:

-

Use Gas Chromatography (GC) or Thermogravimetric Analysis (TGA) to quantify residual solvent levels and ensure they are within acceptable pharmaceutical limits.

-

Protocol 5: In Vitro Non-Sink Dissolution Testing

Objective: To evaluate the performance of the SDD by measuring its ability to generate and maintain a supersaturated solution, mimicking the "spring and parachute" effect.[12]

Methodology:

-

Media Preparation:

-

Use a biorelevant medium, such as Fasted-State Simulated Intestinal Fluid (FaSSIF), which better reflects in vivo conditions.

-

-

Test Setup (Non-Sink Conditions):

-

Execution:

-

Add the SDD powder (at a dose equivalent to the target human dose, scaled to the media volume) to the pre-warmed (37 °C) dissolution vessel.

-

Collect samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Immediately filter the samples through a syringe filter (e.g., 0.1 µm PVDF) to separate undissolved solids.

-

Analyze the filtrate for API concentration by HPLC-UV.

-

Run controls: (1) Crystalline API and (2) a physical mixture of API and polymer.

-

-

Data Analysis:

-

Plot concentration versus time. A successful ASD formulation will show a rapid increase in concentration far above the crystalline solubility (the "spring"), followed by a sustained plateau or slow decline (the "parachute"). The crystalline API will plateau at its low thermodynamic solubility.

-

Conclusion and Next Steps

This application note provides a structured, multi-step protocol for the formulation development of poorly soluble compounds, exemplified by API-XYZ. By systematically characterizing the API, screening for optimal polymers, manufacturing an amorphous solid dispersion via spray drying, and performing rigorous characterization and in vitro performance testing, researchers can efficiently advance challenging molecules.

A successful outcome from Protocol 5—demonstrating significant and sustained supersaturation—provides strong justification to proceed with downstream processing, such as blending the SDD with other excipients and compressing it into tablets for in vivo pharmacokinetic studies. The principles and protocols outlined herein offer a robust and scientifically grounded pathway to overcoming the bioavailability challenges inherent to BCS Class II and IV compounds.